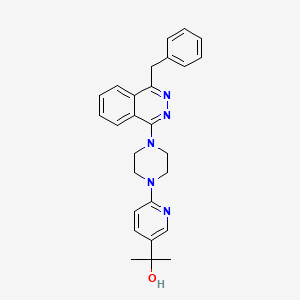
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It belongs to the class of compounds known as benzylpiperazines and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Bioactivation Potential in Drug Metabolism : Gunduz et al. (2012) conducted in vitro studies to understand the bioactivation potential of a similar compound, focusing on its metabolism in human liver microsomes. They identified a unique stable quinone methide metabolite formed through oxidative ipso substitution, primarily catalyzed by CYP3A4 among P450 isoforms (Gunduz et al., 2012).
Affinity Towards 5-HT1A Receptors : Pessoa‐Mahana et al. (2012) synthesized a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including compounds structurally related to the query compound. These derivatives were evaluated for their affinity towards 5-HT1A receptors, highlighting the influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity (Pessoa‐Mahana et al., 2012).
Effects on Learning and Memory in Mice : A study by Li Ming-zhu (2012) investigated the synthesis of similar compounds and their effects on learning and memory facilitation in mice. The study provides insight into the potential cognitive effects of these compounds (Li Ming-zhu, 2012).
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including compounds with structural similarities to the query compound, and evaluated their antimicrobial activity. This research suggests potential applications of these compounds in addressing bacterial and fungal infections (Patel et al., 2011).
Antimalarial Activity : Mendoza et al. (2011) investigated piperazine and pyrrolidine derivatives, focusing on their ability to inhibit Plasmodium falciparum growth. They emphasized the importance of certain structural elements for antiplasmodial activity, providing insights into potential antimalarial applications (Mendoza et al., 2011).
Analgesic and Anti-inflammatory Properties : Okunrobo and Usifoh (2006) conducted research on phthaloylimidoalkyl derivatives related to the query compound, examining their analgesic and anti-inflammatory properties. This study contributes to understanding the potential therapeutic applications of these compounds in pain and inflammation management (Okunrobo & Usifoh, 2006).
Eigenschaften
CAS-Nummer |
1057677-92-5 |
|---|---|
Produktname |
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol |
Molekularformel |
C27H29N5O |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |
InChI-Schlüssel |
KSWYJUIFHPSZOL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Kanonische SMILES |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Synonyme |
Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
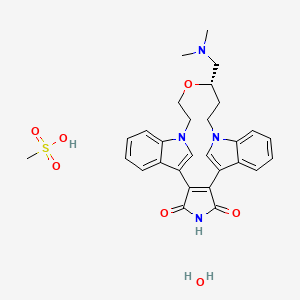
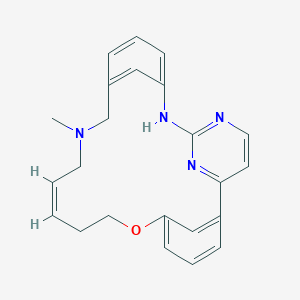
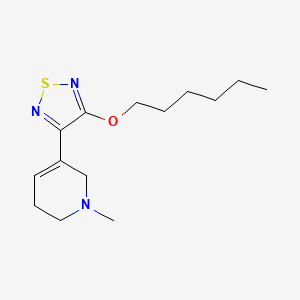
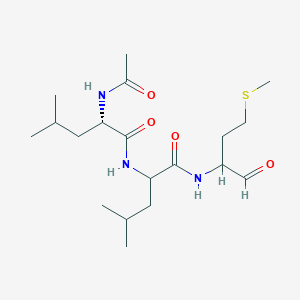
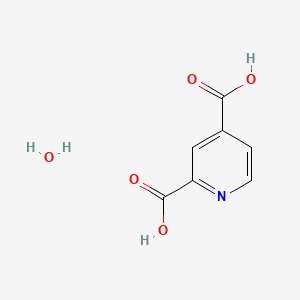
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
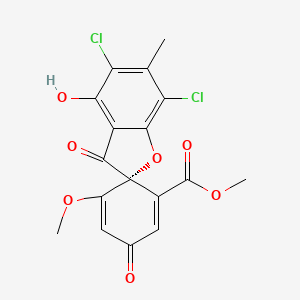

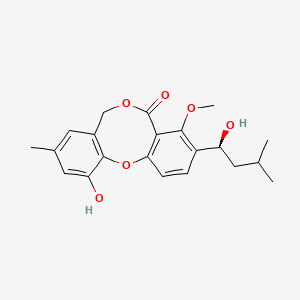
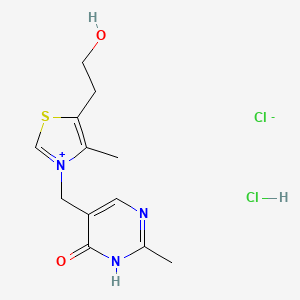
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
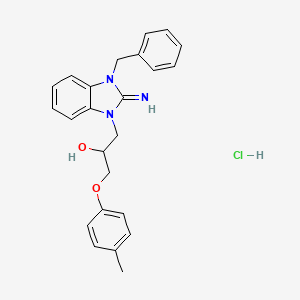
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)